molecular formula C20H21N5OS B11267947 N-(3-Methylpyridin-2-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide

N-(3-Methylpyridin-2-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide

Cat. No.: B11267947
M. Wt: 379.5 g/mol
InChI Key: UGAFYYGXIFDPNZ-UHFFFAOYSA-N
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Description

N-(3-Methylpyridin-2-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a pyridazinyl group, and a thiophenyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methylpyridin-2-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core piperidine ring, followed by the introduction of the pyridazinyl and thiophenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(3-Methylpyridin-2-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, N-(3-Methylpyridin-2-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine: In medicine, this compound is investigated for its therapeutic potential. It may be explored as a treatment for various diseases, including cancer, neurological disorders, and infectious diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-Methylpyridin-2-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    N-(3-Methylpyridin-2-YL)-4-(pyridin-2-YL)thiazol-2-amine: This compound shares a similar pyridinyl group but differs in the presence of a thiazole ring instead of a piperidine ring.

    2-Phenylpyridine: This compound features a phenyl group attached to a pyridine ring, differing from the piperidine and thiophenyl groups in the target compound.

    2-(Benzo[b]thiophen-2-yl)pyridine: This compound includes a benzo[b]thiophene group attached to a pyridine ring, differing from the pyridazinyl and piperidine groups in the target compound.

Uniqueness: N-(3-Methylpyridin-2-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide is unique due to its combination of a piperidine ring, a pyridazinyl group, and a thiophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H21N5OS

Molecular Weight

379.5 g/mol

IUPAC Name

N-(3-methylpyridin-2-yl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C20H21N5OS/c1-14-4-2-10-21-19(14)22-20(26)15-8-11-25(12-9-15)18-7-6-16(23-24-18)17-5-3-13-27-17/h2-7,10,13,15H,8-9,11-12H2,1H3,(H,21,22,26)

InChI Key

UGAFYYGXIFDPNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4

Origin of Product

United States

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